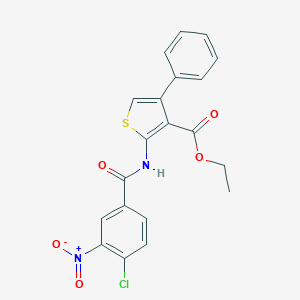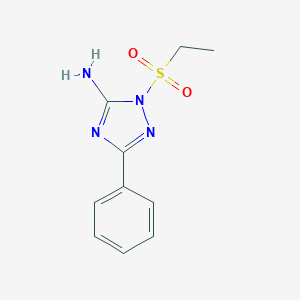
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a chloro-nitrobenzamido group and a phenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The formation of an amide bond by reacting the chlorinated nitrobenzene with an amine, in this case, forming the benzamido group.
Thiophene Ring Formation: The construction of the thiophene ring through cyclization reactions involving sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Applications De Recherche Scientifique
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used as a probe to study the interaction of thiophene derivatives with biological macromolecules.
Material Science: Its derivatives are explored for use in organic electronics and as components in organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes and proteins, potentially inhibiting their function. The thiophene ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to the inhibition of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate: Another compound with a similar structure but containing a thiazole ring instead of a thiophene ring.
3-bromoimidazo[1,2-a]pyridines: Compounds with a similar amide linkage but different heterocyclic core.
Uniqueness
Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is unique due to the combination of its functional groups and the thiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for studying specific biological interactions and for potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)17-14(12-6-4-3-5-7-12)11-29-19(17)22-18(24)13-8-9-15(21)16(10-13)23(26)27/h3-11H,2H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMBGYOEFXRANV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[3-(1-azepanyl)-2-hydroxypropyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B379423.png)
![(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B379425.png)
![(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B379426.png)
![(2e)-3-{1-[3-(Dibutylamino)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B379427.png)
![(2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379428.png)
![(2e)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B379430.png)
![(2E)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1H-indol-3-yl}-1-thien-2-ylprop-2-en-1-one](/img/structure/B379431.png)
![(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B379432.png)
![(E)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)indol-3-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B379435.png)
![(2E)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one](/img/structure/B379437.png)
![3-{1-[3-(diisobutylamino)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one](/img/structure/B379440.png)
![(2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one](/img/structure/B379441.png)
